REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:9][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH:3]=1.[Br:10]N1C(=O)CCC1=O>C(O)(=O)C>[Br:10][C:3]1[C:4]2[S:8][CH:7]=[N:6][C:5]=2[NH:9][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(N=CS2)N1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
acetic acid was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was adjusted to around 7 by progressively adding saturated sodium bicarbonate below 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with acetic ester (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried by anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatograph on silica gel
|
Type
|
WASH
|
Details
|
eluted with (petrol ether/acetic ester 25:1→15:1→10:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(NC=2N=CSC21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |